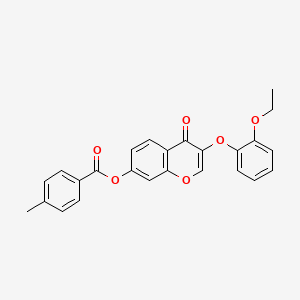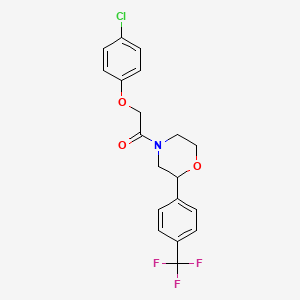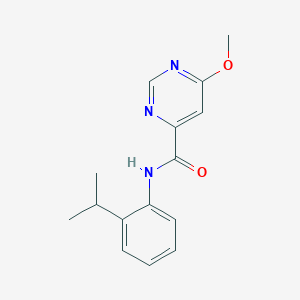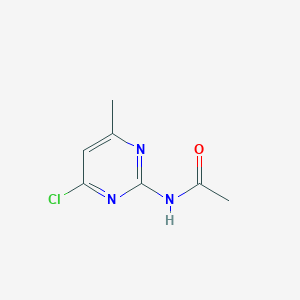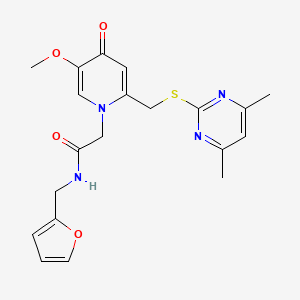![molecular formula C12H10N2O3 B2942572 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione CAS No. 461673-16-5](/img/structure/B2942572.png)
6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione, also known as M2-PyMA or 6-Methyl-3-(2-pyridyl)-4H-pyran-4-one-2-carboxaldehyde, is a synthetic compound derived from vanillin. It is a pyran derivative, which is a six-membered oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of pyran derivatives, including this compound, often involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The molecular weight of this compound is 230.223. Pyran derivatives can be classified depending on the position of H to give 2H or 4H-pyran molecule. Addition of a carbonyl group to 2H-pyran or 4H-pyran gives pyran-2-one and pyran-4-one .Chemical Reactions Analysis
Pyran derivatives are synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . The specific reactions involved in the synthesis of this compound are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Ultrasound-Promoted Synthesis
A study by Nikpassand et al. (2010) described the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method utilized a three-component reaction in ethanol under ultrasound irradiation, producing high yields in short times, showcasing an efficient synthesis approach for polycyclic compounds derived from similar chemical structures Nikpassand, M., Mamaghani, M., Shirini, F., & Tabatabaeian, K. (2010).
Multifunctional Derivative Synthesis
Paponov et al. (2021) reported the synthesis of new 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles via a tricomponent condensation, leading to multifunctional derivatives. This work highlights the versatility of pyranone derivatives in creating complex heterocyclic structures with potential for varied applications Paponov, B. V., Rakityansky, D. A., Samokhvalova, M. S., Denisov, G., Potapov, A., & Shikhaliev, K. (2021).
Bioactivity Studies
Research by Wang You-ming (2007) explored the synthesis and bioactivity of 1(2)-Aryl-6,7-dihydro-6-methyl-3-methylthiopyrano[4,3-c]pyrazol-4-(2H)-ones, revealing their fungicidal and anticancer activities. This study signifies the potential therapeutic applications of compounds with similar chemical backbones Wang You-ming (2007).
Fluorescence Probe Synthesis
Prior et al. (2014) utilized condensation and ring-closing reactions to synthesize 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, among other compounds, for use as fluorescence probes. These molecules exhibit longer absorption and emission wavelengths compared to standard fluorophores, demonstrating their utility in tracing biological pathways Prior, A., Gunaratna, M. J., Kikuchi, D., Desper, J., Kim, Y., Chang, K.-O., Maezawa, I., Jin, L.-W., & Hua, D. (2014).
Antioxidant and Cytotoxic Activities
Ying Wang et al. (2005) isolated a unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius, demonstrating antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines. The study provides a basis for the potential pharmaceutical application of structurally similar compounds Wang, Y., Mo, S.-y., Wang, S.-J., Li, S., Yang, Y.-c., & Shi, J. (2005).
Wirkmechanismus
Target of Action
The primary target of 6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound’s action affects the DNA repair pathways. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent against cancers where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-pyridin-2-yliminomethyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-6-10(15)9(12(16)17-8)7-14-11-4-2-3-5-13-11/h2-7,15H,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTRSSNFSSWZCT-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

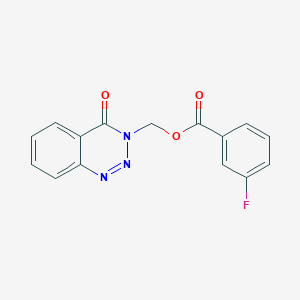
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)
![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)
